Imidaprilat - 89371-44-8

Imidaprilat

Catalog Number: EVT-383484
CAS Number: 89371-44-8
Molecular Formula: C18H23N3O6
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidaprilat is the active metabolite of imidapril hydrochloride, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It is a diacid derivative. [] It acts as a potent and competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This leads to vasodilation and reduction of aldosterone secretion, contributing to its antihypertensive effects. [, ] Imidaprilat is a valuable tool in scientific research to understand the renin-angiotensin system (RAS), cardiovascular physiology, and inflammatory processes.

Imidapril

Compound Description: Imidapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor that is rapidly metabolized in the liver to its active metabolite, imidaprilat. [, ] Imidapril itself does not possess ACE inhibitory activity. [] It is used clinically for the treatment of hypertension, chronic heart failure, acute myocardial infarction, and diabetic nephropathy. []

Relevance: Imidapril is the prodrug of imidaprilat and is converted to the active metabolite after administration. Imidapril shares a similar structure with imidaprilat but contains an ester group that is hydrolyzed to form the active diacid, imidaprilat. [, ]

Enalaprilat

Compound Description: Enalaprilat is a potent, long-acting ACE inhibitor, and the active metabolite of the prodrug enalapril. [, ] It is widely used in the treatment of hypertension, heart failure, and other cardiovascular diseases. []

Quinapril

Compound Description: Quinapril is another prodrug ACE inhibitor that is metabolized to its active form, quinaprilate. [] Like other ACE inhibitors, it is used to treat hypertension and heart failure. []

Relevance: Quinapril, similar to imidapril, is an ACE inhibitor prodrug. Both compounds require conversion to their active metabolites (quinaprilate and imidaprilat, respectively) to exert their pharmacological effects. [, ]

Ramiprilat

Compound Description: Ramiprilat is the active metabolite of ramipril, another ACE inhibitor used to treat hypertension and heart failure. []

Captopril

Compound Description: Captopril is a potent ACE inhibitor that was the first of its kind to be marketed. [] Like other ACE inhibitors, it is used to treat hypertension and heart failure. []

Relevance: Captopril, like imidaprilat, is an ACE inhibitor, and both drugs act by preventing the conversion of angiotensin I to angiotensin II. [] Although they share the same mechanism of action, they differ in their structures, with captopril lacking the proline ring found in imidaprilat. [] This structural difference can lead to differences in pharmacokinetic and pharmacodynamic properties.

Losartan

Compound Description: Losartan is an angiotensin II receptor antagonist that blocks the effects of angiotensin II, a potent vasoconstrictor. [] Unlike ACE inhibitors, losartan does not interfere with bradykinin degradation. []

Relevance: Losartan and imidaprilat both target the renin-angiotensin system (RAS) but at different points. Imidaprilat inhibits ACE, preventing the formation of angiotensin II, whereas losartan blocks the action of angiotensin II at its receptor. [] Comparing the effects of losartan and imidaprilat can help elucidate the specific contributions of angiotensin II and bradykinin in the therapeutic effects of ACE inhibitors.

Other Relevant Compounds:

  • Bradykinin: Bradykinin is a peptide hormone that causes vasodilation and is involved in inflammatory responses. ACE inhibitors, including imidaprilat, can increase bradykinin levels by inhibiting its degradation. [, , , ] This accumulation of bradykinin is thought to contribute to some of the beneficial effects of ACE inhibitors, but it may also be responsible for certain side effects, such as cough. [, , ]
  • Nitric Oxide (NO): Nitric oxide is a signaling molecule that plays a crucial role in regulating vascular tone and blood pressure. Research suggests that imidaprilat may increase nitric oxide levels, contributing to its vasodilatory and cardioprotective effects. [, , , ]
  • NG-Methyl-L-arginine (L-NAME): L-NAME is an inhibitor of nitric oxide synthase, the enzyme responsible for producing nitric oxide. [, , ] Using L-NAME in conjunction with imidaprilat can help determine if nitric oxide is involved in the drug's effects.
  • HOE-140: HOE-140 is a selective antagonist of bradykinin B2 receptors. [] By blocking the actions of bradykinin, HOE-140 can be used to investigate the role of bradykinin in the effects of imidaprilat.
Source and Classification

Imidaprilat is derived from imidapril, which is synthesized from various chemical precursors. As an angiotensin-converting enzyme inhibitor, it falls under the category of antihypertensive agents. The chemical structure of imidaprilat is represented by the molecular formula C18H23N3O6C_{18}H_{23}N_{3}O_{6} .

Synthesis Analysis

The synthesis of imidaprilat involves several key steps that are essential for producing this compound in an industrially viable manner. The process typically begins with the coupling of specific esters derived from 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate. This reaction is facilitated by bases such as sodium hydride or potassium tert-butoxide .

Key Steps in Synthesis

  1. Coupling Reaction: The initial reaction involves esterification, where the two precursors are reacted in the presence of a base.
  2. Deprotection: Following coupling, protecting groups are removed through catalytic hydrogenation or hydrolysis.
  3. Purification: The final product is purified to achieve high purity levels (greater than 99.8%) .
Molecular Structure Analysis

The molecular structure of imidaprilat can be characterized by its specific arrangement of atoms and bonds, which contribute to its pharmacological properties. Imidaprilat features a complex structure that includes:

  • Functional Groups: It contains multiple functional groups including carboxylic acids and amines that contribute to its biological activity.
  • Chirality: The compound exhibits chirality due to the presence of multiple stereocenters, which can influence its interaction with biological targets.

Structural Data

  • Molecular Formula: C18H23N3O6C_{18}H_{23}N_{3}O_{6}
  • Molecular Weight: Approximately 373.39 g/mol .
Chemical Reactions Analysis

Imidaprilat participates in several chemical reactions that are crucial for its therapeutic action:

  1. Enzymatic Hydrolysis: In vivo, imidapril is converted to imidaprilat through hydrolysis, which activates its antihypertensive properties.
  2. Receptor Binding: Imidaprilat binds to the angiotensin-converting enzyme, inhibiting its activity and preventing the formation of angiotensin II.

These reactions are pivotal for understanding how imidaprilat exerts its effects within the body.

Mechanism of Action

The mechanism of action for imidaprilat primarily involves inhibition of the angiotensin-converting enzyme. By blocking this enzyme, imidaprilat reduces the conversion of angiotensin I to angiotensin II, leading to:

  • Vasodilation: Reduced levels of angiotensin II result in widened blood vessels.
  • Decreased Aldosterone Secretion: Lower levels of angiotensin II also lead to decreased secretion of aldosterone, resulting in reduced sodium and water retention.

This dual action helps lower blood pressure effectively and contributes to improved cardiac output in patients with heart failure .

Physical and Chemical Properties Analysis

Imidaprilat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which aids in its bioavailability.
  • Stability: The compound is stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: Imidaprilat has higher lipophilicity compared to its precursor imidapril, enhancing its absorption and efficacy .

These properties are essential for its formulation into effective pharmaceutical products.

Applications

Imidaprilat has significant applications in clinical settings:

  1. Hypertension Management: It is primarily used to treat high blood pressure, providing an effective alternative for patients who may not respond well to other antihypertensives.
  2. Heart Failure Treatment: Due to its ability to reduce cardiac workload, it is beneficial in managing heart failure symptoms.
  3. Research Applications: Imidaprilat serves as a model compound in pharmacological studies aimed at understanding angiotensin-converting enzyme inhibitors' mechanisms and effects .
Molecular Pharmacology of Imidaprilat

Biochemical Structure and ACE Inhibition Mechanism

Imidaprilat is the active dicarboxylate metabolite of the prodrug imidapril. Its molecular structure (C₂₀H₂₇N₃O₆) features a p-carboxybenzamido group and a unique fused imidazoline ring, which enable high-affinity binding to the angiotensin-converting enzyme (ACE) active site. Unlike sulfhydryl-containing ACE inhibitors, imidaprilat lacks the SH-group, influencing its zinc-coordination mechanism within the enzyme’s catalytic domain. The molecule competitively inhibits ACE by forming ionic interactions with zinc (Zn²⁺) at the active site, thereby blocking the conversion of angiotensin I to vasoconstrictive angiotensin II [7] [9].

Notably, imidaprilat demonstrates secondary inhibition of matrix metalloproteinase-9 (MMP-9), a protease implicated in cardiovascular remodeling. Molecular modeling reveals imidaprilat binds MMP-9 via hydrophobic interactions at the S1 pocket, stabilizing the enzyme’s active site conformation. This dual inhibition reduces oxidized low-density lipoprotein (OxLDL)-mediated foam-cell formation by attenuating LOX-1 and scavenger receptor-A expression in macrophages, highlighting anti-atherogenic potential beyond blood pressure regulation [1] [7].

Pharmacokinetic Profiling: Absorption, Distribution, and Elimination Dynamics

Imidaprilat’s pharmacokinetics are characterized by delayed peak activity and prolonged elimination, attributable to its generation from the prodrug imidapril:

Key Parameters:

ParameterSingle Dose (10 mg)Steady State (10 mg/day)
Cₘₐₓ (imidaprilat)15.7 ng/mL20.4 ng/mL
Tₘₐₓ (imidaprilat)7.0 hours5.0 hours
AUC₀–₂₄ (imidaprilat)211 ng·h/mL240 ng·h/mL
Elimination t₁/₂7.6 hours (initial)>24 hours (terminal)

Table 1: Pharmacokinetic parameters in hypertensive patients [2] [10]

  • Absorption & Conversion: Following oral imidapril administration, ~70% is absorbed, with hepatic esterases converting 42% to imidaprilat. Fatty meals reduce bioavailability. Peak imidaprilat concentrations occur earlier at steady state (5 hours vs. 7 hours post-single dose), suggesting hepatic enzyme saturation [9] [10].
  • Distribution: Plasma protein binding is 53% for imidaprilat versus 85% for imidapril. The volume of distribution remains unquantified but is presumed extensive given its penetration into vascular tissues [9].
  • Elimination: Imidaprilat exhibits biphasic elimination: an initial half-life of 7–9 hours and a terminal half-life exceeding 24 hours. Steady-state exposure (AUC) increases by 20% versus single dosing, indicating mild accumulation [10].

Metabolism Pathways: Role of Hepatic and Renal Systems

Imidaprilat’s metabolism is negligible, as it is itself an active metabolite. However, its disposition involves multi-organ clearance:

  • Hepatic Role: The activation of imidapril to imidaprilat occurs primarily in the liver via ester hydrolysis. In patients with cirrhosis, imidaprilat formation is delayed, yielding 20–30% lower metabolite concentrations. Despite this, overall exposure (AUC) remains comparable to healthy subjects due to compensatory renal excretion [3] [8].
  • Renal Excretion: 40% of an administered imidapril dose is eliminated renally as imidaprilat. Reduced glomerular filtration rate prolongs imidaprilat’s half-life, necessitating dose adjustments in severe renal impairment [9].
  • Biliary Clearance: 50% of the drug is excreted unchanged or as conjugates via feces, indicating significant biliary elimination. This pathway mitigates accumulation in renal dysfunction [9].

Comparative Enzyme Kinetics: Selectivity for Angiotensin-Converting Enzyme Isoforms

Human ACE comprises two catalytic domains: the N-domain (nACE) and C-domain (cACE). Imidaprilat shows moderate selectivity for cACE, which governs angiotensin II generation and vasoconstriction:

  • Inhibition Potency: The inhibitor’s affinity for cACE is 3-fold higher than for nACE, driven by stronger hydrophobic interactions with cACE-specific residues (e.g., Phe 391, Tyr 523) [4] [7].
  • Kinetic Parameters:
    DomainKᵢ (nM)Contributing Interactions
    cACE1.8Zinc coordination, S1 pocket occupancy
    nACE5.4Weaker S2' subsite binding
    Table 2: Domain-selective inhibition kinetics (estimated from structural analogs) [4]

Structural analyses of ACE inhibitors (e.g., fosinoprilat) reveal that imidaprilat’s fused imidazoline ring likely optimizes cACE binding by occupying the S1 pocket more efficiently than linear-chain inhibitors (e.g., lisinopril). This enhances its residence time and sustained ACE suppression (>75% inhibition at peak; 50% at trough) [4] [10].

MMP-9 inhibition further exemplifies off-target selectivity. Imidaprilat’s IC₅₀ for MMP-9 is 10-fold higher than for ACE, indicating preferential ACE binding but clinically relevant anti-inflammatory effects at therapeutic concentrations [1] [7].

Properties

CAS Number

89371-44-8

Product Name

Imidaprilat

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1

InChI Key

VFAVNRVDTAPBNR-UBHSHLNASA-N

SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Synonyms

3-(2-(N-(1-carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
6366A
imidaprilat
imidaprilat hydrochloride, (4S-(3(R*(R*)),4R*))
imidaprilat hydrochloride, (4S-(3(S*(R*)),4R*))-isomer
imidaprilat, (4S-(3(R(R*)),4R*))-isomer
imidaprilat, monosodium salt, (4S-(3(R*(R*)),4R*))-isome

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.